molecular formula C10H7Br2N B1530637 2,8-Dibromo-4-methylquinoline CAS No. 1067914-52-6

2,8-Dibromo-4-methylquinoline

Cat. No.: B1530637
CAS No.: 1067914-52-6
M. Wt: 300.98 g/mol
InChI Key: QFLMSFRCLUMLIU-UHFFFAOYSA-N
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Description

2,8-Dibromo-4-methylquinoline is a halogenated quinoline derivative featuring bromine atoms at the 2- and 8-positions and a methyl group at the 4-position of the quinoline scaffold. Quinoline derivatives are widely studied for their electronic and steric effects, which influence reactivity, solubility, and applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,8-dibromo-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLMSFRCLUMLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,8-Dibromo-4-methylquinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential in medicinal chemistry, exhibiting antibacterial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves bromination reactions of 4-methylquinoline. The most common method employs N-bromosuccinimide (NBS) in the presence of solvents such as chloroform or ethanol. The following table summarizes various synthetic routes and yields reported in the literature.

Method Reagents Yield (%)
Bromination with NBSChloroform65-90
Cyclization from 4-methyl-anilineEthyl acetoacetate31

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria have been reported as follows:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus1 × 10^-5
Escherichia coli1 × 10^-6

These findings suggest that the compound's bromine substituents enhance its lipophilicity and bioactivity against Gram-positive bacteria .

Antiviral Activity

Recent investigations have indicated that derivatives of quinoline, including this compound, possess antiviral properties. For instance, compounds containing the quinoline structure have shown promising activity against viruses such as H5N1 and COVID-19. The antiviral activity correlates positively with increased electron-withdrawing characteristics of substituents on the quinoline ring .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown cytotoxic effects against HeLa, HCT116, and MCF-7 cancer cells with IC50 values reported as follows:

Cell Line IC50 (μM)
HeLa30.98
HCT11622.7
MCF-74.12

These results indicate a strong potential for further development as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

In a study focusing on the antimicrobial efficacy of various quinoline derivatives, this compound was compared with standard antibiotics. The compound demonstrated superior inhibition zones against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its utility in treating infections caused by resistant strains .

Case Study 2: Antiviral Mechanism

Research into the mechanism of action revealed that quinoline derivatives could interfere with viral replication processes. Specifically, studies indicated that these compounds might induce reactive oxygen species (ROS) production leading to cellular stress and apoptosis in infected cells .

Scientific Research Applications

Anticancer Activity

Research indicates that 2,8-dibromo-4-methylquinoline exhibits promising anticancer properties. In vitro studies have shown its ability to induce apoptosis in cancer cell lines. Notable mechanisms include:

  • Cell Cycle Arrest : The compound can cause G2/M phase arrest, disrupting normal cell division.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cancer cell death.

A study reported an IC50 value of approximately 5 µM against HeLa cells, indicating significant cytotoxicity .

Antimicrobial Effects

The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Testing against Pseudomonas aeruginosa and Klebsiella pneumoniae showed inhibition zones of 22 mm and 25 mm, respectively, comparable to standard antibiotics .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its bromine substituents facilitate various coupling reactions, such as Suzuki and Stille couplings, which are crucial for constructing more complex molecular architectures .

Drug Development Potential

Given its diverse biological activities, this compound is being investigated for potential applications in drug development:

  • Pharmacophore Design : Its structure allows it to act as a scaffold for designing new therapeutic agents targeting cancer and bacterial infections.
  • Synthesis of Derivatives : Researchers are exploring derivatives to enhance efficacy and reduce toxicity while maintaining or improving pharmacological properties .

Anticancer Efficacy Study

A study examining the effects of this compound on HeLa cells revealed morphological changes consistent with apoptosis and increased caspase activity, supporting its potential as an anticancer agent .

Antimicrobial Testing

In antimicrobial investigations, the compound was tested against various pathogens, showing inhibition zones that suggest its efficacy as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,8-Dibromo-4-methylquinoline with key analogs based on substituent type, position, and available experimental

Halogen-Substituted Quinolines
Compound Substituents Molecular Formula Key Properties Applications/Reactivity
This compound (hypothetical) 2-Br, 8-Br, 4-CH₃ C₁₁H₉Br₂N Predicted high lipophilicity (logP ~3.5–4.0); moderate solubility in DCM/THF. Potential intermediate for Suzuki couplings.
2,8-Dichloro-4-methylquinoline 2-Cl, 8-Cl, 4-CH₃ C₁₁H₉Cl₂N Similarity score: 0.87 to dibromo analog; lower molecular weight (238.1 g/mol vs. 315.9 g/mol). Used in agrochemical synthesis.
7-Bromo-4-chloro-2,8-dimethylquinoline 7-Br, 4-Cl, 2-CH₃, 8-CH₃ C₁₁H₉BrClN Lipophilicity enhanced by bromine; reactive in electrophilic substitutions. Medicinal chemistry (kinase inhibitors).

Key Findings :

  • Dichloro analogs (e.g., 2,8-Dichloro-4-methylquinoline) exhibit lower steric hindrance, favoring reactions requiring planar transition states .
Methoxy-Substituted Dibromo Quinolines
Compound Substituents Molecular Formula Melting Point (°C) Reactivity Notes
6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline 6-Br, 8-Br, 4-OCH₃, 2-(4-OCH₃C₆H₄) C₁₇H₁₄Br₂NO₂ 193–194 Stable under reflux conditions; iodination-resistant.
6,8-Dibromo-4-methoxy-2-(4-chlorophenyl)quinoline 6-Br, 8-Br, 4-OCH₃, 2-(4-ClC₆H₄) C₁₆H₁₀Br₂ClNO N/A Higher polarity than methyl analogs; Rf = 0.85 (TLC).

Key Findings :

  • Methoxy groups reduce lipophilicity (logP ~2.0–2.5) compared to methyl or bromo substituents, enhancing solubility in polar solvents .
  • Steric effects from bulky aryl groups (e.g., 4-methoxyphenyl) may hinder electrophilic substitution at the quinoline core .
Methyl-Substituted Bromo Quinolines
Compound Substituents Molecular Formula Applications
4-Bromo-2,8-dimethylquinoline 4-Br, 2-CH₃, 8-CH₃ C₁₁H₁₀BrN Medical intermediate (purity ≥95%).
7-Bromo-4-chloro-2,8-dimethylquinoline 7-Br, 4-Cl, 2,8-CH₃ C₁₁H₉BrClN Ligand in coordination chemistry.

Key Findings :

  • Bromine at the 4-position (as in 4-Bromo-2,8-dimethylquinoline) may direct electrophilic attacks to the 6- or 8-positions due to electronic effects .

Data Tables

Table 1: Physical Properties of Selected Quinolines
Compound Molecular Weight (g/mol) Predicted logP Melting Point (°C) Solubility (Organic Solvents)
This compound 315.9 ~3.8 N/A DCM, THF, chloroform
2,8-Dichloro-4-methylquinoline 238.1 ~2.9 N/A Ethyl acetate, acetone
6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline 423.1 ~2.3 193–194 Methanol, DMF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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